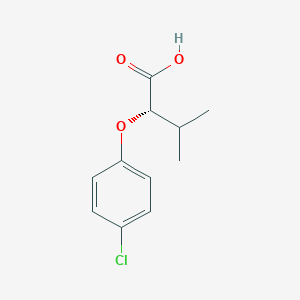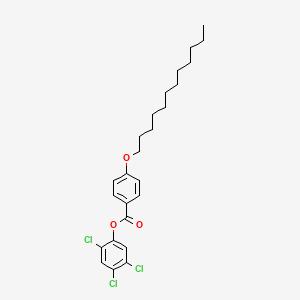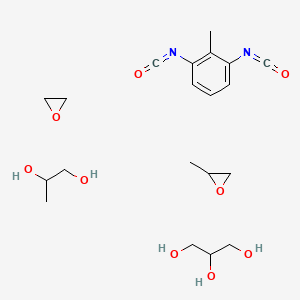
4-(2-Methoxyethyl)oct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethyl)oct-1-ene is an organic compound with the molecular formula C11H22O It is a derivative of octene, featuring a methoxyethyl group attached to the fourth carbon of the octene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)oct-1-ene can be achieved through several methods. One common approach involves the reaction of 1-octene with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, the process may include purification steps like distillation to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxyethyl)oct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the double bond in the octene chain to a single bond, yielding saturated derivatives.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 4-(2-methoxyethyl)octanol, 4-(2-methoxyethyl)octanal, or 4-(2-methoxyethyl)octanoic acid.
Reduction: The major product is 4-(2-methoxyethyl)octane.
Substitution: Products vary based on the nucleophile used, such as 4-(2-bromoethyl)oct-1-ene when using NaBr.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyethyl)oct-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, especially in the context of lipid metabolism and membrane dynamics.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers, due to its unique combination of hydrophobic and hydrophilic properties.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyethyl)oct-1-ene depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the double bond and the methoxyethyl group, which can participate in various transformations. In biological systems, the compound may interact with lipid membranes, influencing their fluidity and permeability. The methoxyethyl group can also engage in hydrogen bonding and other interactions with biomolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oct-1-ene: A simpler alkene without the methoxyethyl group, used in polymer production and as a chemical intermediate.
4-(2-Hydroxyethyl)oct-1-ene: Similar structure but with a hydroxyethyl group instead of methoxyethyl, leading to different reactivity and applications.
4-(2-Ethoxyethyl)oct-1-ene: Contains an ethoxyethyl group, which may exhibit different solubility and reactivity compared to the methoxyethyl derivative.
Uniqueness
4-(2-Methoxyethyl)oct-1-ene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in polar solvents and its ability to participate in specific chemical reactions, making it valuable in various applications across chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
79164-34-4 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
4-(2-methoxyethyl)oct-1-ene |
InChI |
InChI=1S/C11H22O/c1-4-6-8-11(7-5-2)9-10-12-3/h5,11H,2,4,6-10H2,1,3H3 |
InChI-Schlüssel |
QIHBFZGHGNXVJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCOC)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)

![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
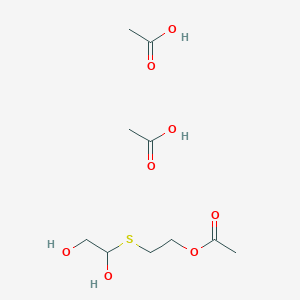

![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
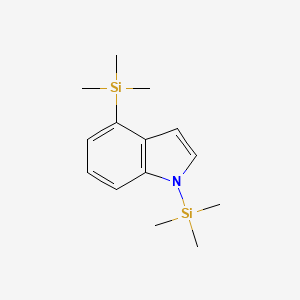

![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
